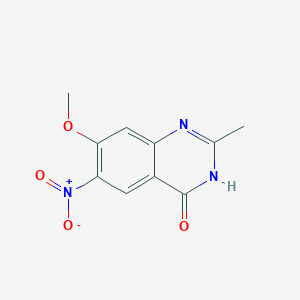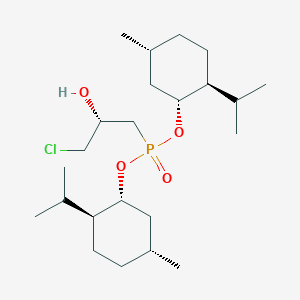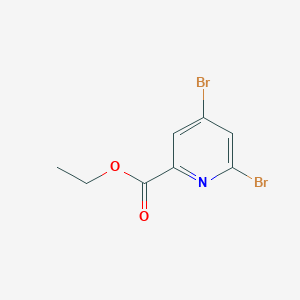
Ethyl 4,6-dibromopicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,6-dibromopicolinate is a brominated derivative of picolinic acid, specifically an ester formed by the reaction of picolinic acid with ethanol. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4,6-dibromopicolinate can be synthesized through the bromination of ethyl picolinate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor with precise temperature and pressure control to optimize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,6-dibromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form ethyl picolinate or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of picolinic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of ethyl 4,6-diaminopicolinate or ethyl 4,6-dithiopicolinate.
Reduction: Formation of ethyl picolinate.
Oxidation: Formation of picolinic acid derivatives.
Applications De Recherche Scientifique
Ethyl 4,6-dibromopicolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4,6-dibromopicolinate involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,6-dibromopicolinate
- Ethyl 2,4-dibromopicolinate
- Ethyl 2,6-dibromopicolinate
Uniqueness
Ethyl 4,6-dibromopicolinate is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and biological activity compared to other brominated picolinates. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C8H7Br2NO2 |
|---|---|
Poids moléculaire |
308.95 g/mol |
Nom IUPAC |
ethyl 4,6-dibromopyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3 |
Clé InChI |
YTBSIJSYIYKXKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



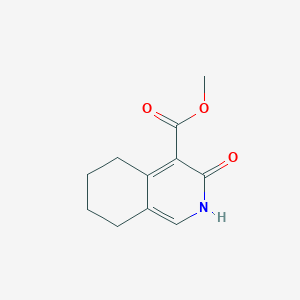
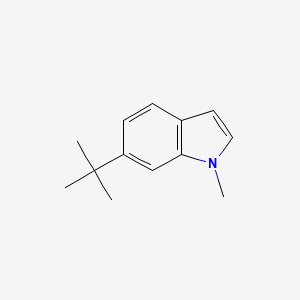
![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
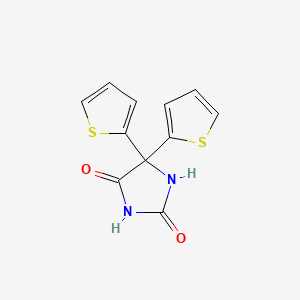
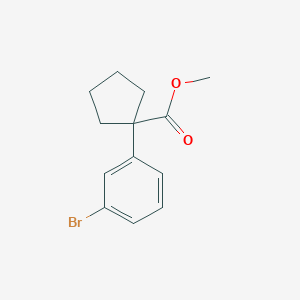
![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
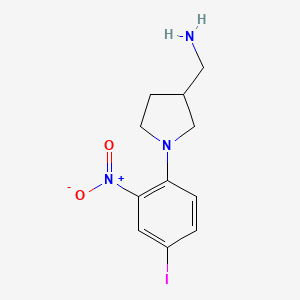
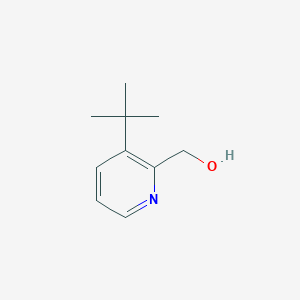
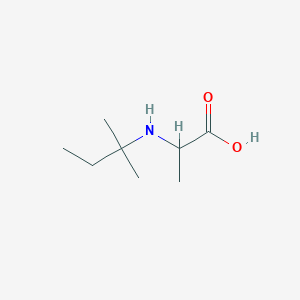
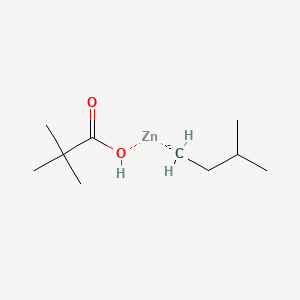
![2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13654853.png)
